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Compound of Interest

Compound Name: Ferric chromate

Cat. No.: B079382 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of ferric chromate, Fe₂(CrO₄)₃,

via a precipitation reaction. Ferric chromate is a yellow powder with applications as a pigment

and in various chemical processes.[1] The synthesis involves the reaction of a soluble iron(III)

salt with a soluble chromate salt in an aqueous solution.[1]

Safety Precautions: All chromate compounds are highly toxic and carcinogenic.[1] Appropriate

personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be

worn at all times. All procedures should be carried out in a well-ventilated fume hood. Dispose

of all waste containing chromium in accordance with hazardous waste regulations.

Data Presentation
The following table summarizes the key quantitative data for the ferric chromate precipitation

synthesis based on a common laboratory-scale preparation.
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Parameter Value
Reactant 1 (Iron(III)
Chloride)

Reactant 2
(Potassium
Chromate)

Chemical Formula Fe₂(CrO₄)₃ FeCl₃ K₂CrO₄

Molar Mass 459.68 g/mol 162.20 g/mol 194.19 g/mol

Concentration - 0.25 M 0.5 M

Volume - 100 mL 50 mL

Moles - 0.025 mol 0.025 mol

Reaction

Stoichiometry

2Fe³⁺ + 3CrO₄²⁻ →

Fe₂(CrO₄)₃
- -

Balanced Equation
2FeCl₃ + 3K₂CrO₄ →

Fe₂(CrO₄)₃ + 6KCl
- -

Note: The volumes provided are examples for a laboratory-scale synthesis and can be scaled

as needed. The stoichiometry of the balanced chemical equation using iron(III) nitrate is 2

Fe(NO₃)₃ + 3 K₂CrO₄ → Fe₂(CrO₄)₃ + 6 KNO₃.[2]

Experimental Protocols
This section outlines the detailed methodology for the precipitation synthesis of ferric
chromate.

Materials and Equipment
Reactants:

Iron(III) chloride (FeCl₃) or Iron(III) nitrate (Fe(NO₃)₃·9H₂O)

Potassium chromate (K₂CrO₄)

Deionized water

Dilute hydrochloric acid (HCl) or nitric acid (HNO₃) (for pH adjustment)
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Dilute sodium hydroxide (NaOH) (for pH adjustment)

Equipment:

250 mL beakers

100 mL graduated cylinders

Magnetic stirrer and stir bar

Dropping funnel or burette

pH meter or pH indicator strips

Büchner funnel and filter paper

Vacuum filtration flask

Washing bottle

Drying oven

Spatula

Analytical balance

Procedure
1. Preparation of Reactant Solutions

Iron(III) Chloride Solution (0.25 M):

Weigh out 4.055 g of anhydrous iron(III) chloride (FeCl₃).

In a 100 mL beaker, dissolve the FeCl₃ in approximately 80 mL of deionized water. A small

amount of dilute HCl may be added to prevent the formation of iron hydroxides.

Once fully dissolved, transfer the solution to a 100 mL volumetric flask and dilute to the

mark with deionized water.
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Potassium Chromate Solution (0.5 M):

Weigh out 9.71 g of potassium chromate (K₂CrO₄).

In a separate 100 mL beaker, dissolve the K₂CrO₄ in approximately 80 mL of deionized

water.

Once fully dissolved, transfer the solution to a 100 mL volumetric flask and dilute to the

mark with deionized water.

2. Precipitation of Ferric Chromate

Place 100 mL of the 0.25 M iron(III) chloride solution into a 250 mL beaker equipped with a

magnetic stir bar.

Begin stirring the iron(III) chloride solution at a moderate speed.

Slowly add the 0.5 M potassium chromate solution dropwise to the stirred iron(III) chloride

solution using a dropping funnel or burette. A yellow precipitate of ferric chromate will form

immediately.[1]

During the addition, monitor the pH of the reaction mixture. For optimal precipitation of ferric
chromate and to minimize the formation of ferric hydroxide, maintain the pH in a slightly

acidic range (e.g., pH 4-6). Adjust with dilute acid or base as necessary.

After the complete addition of the potassium chromate solution, continue stirring the mixture

for an additional 30 minutes to ensure the reaction goes to completion and to allow for

particle aging.

3. Filtration and Washing of the Precipitate

Set up a vacuum filtration apparatus with a Büchner funnel and an appropriately sized filter

paper.

Wet the filter paper with a small amount of deionized water to ensure a good seal.

Pour the ferric chromate slurry into the Büchner funnel and apply a vacuum to separate the

precipitate from the supernatant.
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Wash the precipitate several times with deionized water to remove any soluble impurities,

such as potassium chloride. Continue washing until the filtrate runs clear.

For a more thorough washing, the precipitate can be resuspended in deionized water and

then re-filtered.

4. Drying of the Ferric Chromate Precipitate

Carefully remove the filter paper with the ferric chromate precipitate from the Büchner

funnel and place it on a watch glass.

Dry the precipitate in a drying oven at a temperature of 80-100°C for several hours, or until a

constant weight is achieved.

Once dry, the ferric chromate will be a fine yellow powder.

5. Yield Calculation

Weigh the dried ferric chromate precipitate.

Calculate the theoretical yield based on the stoichiometry of the reaction and the initial moles

of the limiting reactant.

Calculate the percent yield using the following formula: Percent Yield = (Actual Yield /

Theoretical Yield) x 100%

Mandatory Visualization
Experimental Workflow Diagram
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Reactant Preparation

Precipitation Reaction Separation & Purification Final Product
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Mix Solutions
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50 mL
Stir for 30 min Formation of

Fe2(CrO4)3 Precipitate Vacuum Filtration Wash with
Deionized Water

Dry in Oven
(80-100°C)

Ferric Chromate
(Yellow Powder)

Click to download full resolution via product page

Caption: Experimental workflow for the precipitation synthesis of ferric chromate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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